6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate
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Overview
Description
Thiazoles are important heterocyclic compounds that have been the subject of extensive research due to their diverse biological activities . They are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
While specific synthesis methods for your compound were not found, thiazole derivatives are often synthesized through multicomponent procedures . For example, one method involves reacting 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea and substituted benzaldehydes .Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactivity of thiazoles is influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Toxicological Studies and Environmental Impact
The study by Osterloh, Lotti, and Pond (1983) discusses a fatal overdose involving chlorophenoxyacetic acids, highlighting the toxicological significance of chlorophenoxy compounds, which are related to the class of chemicals . This underscores the importance of understanding the toxicological profiles of such compounds in scientific research and environmental health perspectives (Osterloh, Lotti, & Pond, 1983).
Another relevant study by Bochner et al. (1973) encountered hepatotoxicity in a patient treated with a hypolipidemic agent, indicating the potential liver toxicity associated with certain chemical exposures. This highlights the necessity for thorough toxicological evaluation in the development and environmental impact assessment of new chemicals (Bochner, Cham, Eadie, Hooper, Knowles, Sutherland, & Tyrer, 1973).
Research by Smith, Pearce, Fisher, Giles, Teague, and Howard (1984) on the association between phenoxyherbicides, chlorophenols, and soft tissue sarcoma in New Zealand points towards the potential carcinogenic risks of exposure to such compounds, emphasizing the need for regulatory scrutiny and safer handling practices in agricultural and industrial applications (Smith, Pearce, Fisher, Giles, Teague, & Howard, 1984).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5S2/c1-11-9-26-18(20-11)27-10-14-6-15(21)16(7-23-14)25-17(22)8-24-13-4-2-12(19)3-5-13/h2-7,9H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVPEPPYJZCLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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